N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction conditions would be essential to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound .
Scientific Research Applications
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: It may have potential as a biochemical probe or as a starting point for developing new drugs.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are likely mediated through binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives with difluoromethoxy and chlorophenyl groups. Examples include:
- N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea
- 2-Chloro-N-[4-(difluoromethoxy)phenyl]acetamide
Uniqueness
What sets N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE apart is its combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C15H10ClF2N3O4S |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H10ClF2N3O4S/c16-9-6-8(3-4-10(9)24-14(17)18)19-12(22)7-26-15-21-20-13(25-15)11-2-1-5-23-11/h1-6,14H,7H2,(H,19,22) |
InChI Key |
LDXFOWVAYHSZOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)OC(F)F)Cl |
Origin of Product |
United States |
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